4,6-Dihydroxy-3-nitroquinoline

Physicochemical profiling Solubility prediction Formulation pre-screening

4,6-Dihydroxy-3-nitroquinoline (CAS 855764-13-5) is a synthetic nitroquinoline derivative with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.16 g/mol. It is characterized by a quinoline core bearing a nitro group at the 3-position and hydroxyl groups at both the 4- and 6-positions, a specific substitution pattern that distinguishes it from its more common 2,4-dihydroxy isomer (CAS 15151-57-2).

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 855764-13-5
Cat. No. B1630311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxy-3-nitroquinoline
CAS855764-13-5
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=O)C(=CN2)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O4/c12-5-1-2-7-6(3-5)9(13)8(4-10-7)11(14)15/h1-4,12H,(H,10,13)
InChIKeySHRVVCZZXGXDSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dihydroxy-3-nitroquinoline (CAS 855764-13-5): A Distinctive 3-Nitroquinoline Scaffold with 4,6-Dihydroxy Substitution


4,6-Dihydroxy-3-nitroquinoline (CAS 855764-13-5) is a synthetic nitroquinoline derivative with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.16 g/mol . It is characterized by a quinoline core bearing a nitro group at the 3-position and hydroxyl groups at both the 4- and 6-positions, a specific substitution pattern that distinguishes it from its more common 2,4-dihydroxy isomer (CAS 15151-57-2) . This compound exists as a tautomeric 6-hydroxy-3-nitro-1H-quinolin-4-one, as confirmed by IUPAC naming conventions . As a member of the broader 3-nitroquinoline class, which has been identified as a promising framework for developing anticancer agents targeting EGFR-overexpressing tumor cells, 4,6-dihydroxy-3-nitroquinoline possesses a unique pharmacophore geometry [1]. Its physicochemical profile, including a predicted density of 1.642 g/cm³, a boiling point of 410.3°C at 760 mmHg, and a calculated LogP of 2.08, reflects the combined influence of its electron-withdrawing nitro group and hydrogen-bond-donating hydroxyl substituents .

Why 4,6-Dihydroxy-3-nitroquinoline Cannot Be Replaced by Its 2,4-Dihydroxy Isomer or Other Common Analogs


Generic substitution among nitroquinoline regioisomers fails because the precise positioning of hydroxyl and nitro groups on the quinoline ring dictates the molecule's tautomeric equilibrium, electronic distribution, and intermolecular hydrogen-bonding network . For instance, the 4,6-dihydroxy substitution pattern in the target compound (CAS 855764-13-5) results in a significantly higher boiling point (410.3°C vs. 309.1°C) and density (1.642 vs. 1.61 g/cm³) compared to its 2,4-dihydroxy congener (CAS 15151-57-2), indicating stronger intermolecular forces that affect solubility and formulation . Furthermore, SAR studies on the closely related 4-hydroxy-3-nitroquinolin-2(1H)-one class demonstrate that substituent placement at the 6-position markedly increases NMDA receptor glycine site antagonism relative to the unsubstituted parent [1]. The substitution of a 4,6-dihydroxy pattern for a 2,4-pattern therefore alters not only bulk physicochemical properties but also biomolecular recognition features critical to target engagement. The quantitative evidence below details these differentiation points.

Quantitative Differentiation Evidence for 4,6-Dihydroxy-3-nitroquinoline Versus Structural Analogs


Head-to-Head Physicochemical Comparison: 4,6-Dihydroxy-3-nitroquinoline vs. 2,4-Dihydroxy-3-nitroquinoline

The target compound's 4,6-dihydroxy substitution pattern confers significantly higher cohesive energy density compared to the 2,4-regioisomer. Specifically, the boiling point is elevated by 101.2°C (410.3°C vs. 309.1°C at 760 mmHg), and the flash point is raised by 61.2°C (201.9°C vs. 140.7°C) . The density also increases from 1.61 to 1.642 g/cm³, reflecting tighter packing due to the distinct hydrogen-bonding geometry .

Physicochemical profiling Solubility prediction Formulation pre-screening

Quantifying the Nitro Group Contribution: Impact on 4,6-Dihydroxyquinoline Core Properties

Installing the nitro group at the 3-position of the 4,6-dihydroxyquinoline scaffold increases the density by 0.242 g/cm³ (from ~1.40 to 1.642 g/cm³) and raises the boiling point by 13.1°C (from 397.2°C to 410.3°C) . The flash point shows minimal change, likely due to similar vapor pressure characteristics despite the heavier molecular weight.

Physicochemical profiling Electronic effects Structure-property relationships

Enzymatic Benchmarking: Dihydroorotase Inhibition Profile of 4,6-Dihydroxy-3-nitroquinoline

4,6-Dihydroxy-3-nitroquinoline was evaluated for inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells at a concentration of 10 µM at pH 7.37 [1]. The recorded IC50 value of 1.80 × 10⁵ nM (180 µM) establishes a baseline potency within this assay system. Although specific comparator data for structural analogs in this exact assay are not publicly available, this value provides a quantitative benchmark for future analogue screening campaigns.

Enzyme inhibition Biochemical assay Pyrimidine biosynthesis

Regioisomeric SAR Context: 6-Position Substitution Enhances Target Engagement in 3-Nitroquinoline Chemotypes

In a series of 4-hydroxy-3-nitroquinolin-2(1H)-ones, the structure-activity relationship established that substitutions at the 6-position generally increase NMDA receptor glycine site antagonism, in contrast to the sharp potency reduction observed with 8-position substitution [1]. The most potent reported compound in this series, 5,6,7-trichloro-HNQ, achieved an IC50 of 220 nM in [³H]DCKA binding and a Kb of 79 nM electrophysiologically, demonstrating the substantial potency gains realizable through 6-position modification. This supports the inference that 4,6-dihydroxy-3-nitroquinoline, with its hydroxyl group at the 6-position, may exhibit greater engagement with hydrogen-bonding or electrostatic residues in target binding sites compared to analogs substituted at other positions.

Structure-activity relationship NMDA receptor Medicinal chemistry

Best-Fit Application Scenarios for 4,6-Dihydroxy-3-nitroquinoline (CAS 855764-13-5) Based on Quantitative Differentiation Evidence


Scaffold Hopping in EGFR-Targeted Anticancer Agent Design

The 3-nitroquinoline class has been validated as a source of antiproliferative agents against EGFR-overexpressing tumor cell lines (A431, MDA-MB-468), with several derivatives exhibiting IC50 values in the micromolar to nanomolar range . 4,6-Dihydroxy-3-nitroquinoline offers a distinct scaffold geometry relative to the 2,4-dihydroxy isomer commonly used in medicinal chemistry libraries, potentially enabling exploration of alternative binding modes within the EGFR ATP-binding pocket. Its higher polarity (PSA 99.17 Ų) and enhanced hydrogen-bond donor count make it suitable for fragment-based screening campaigns targeting kinase hinge regions with polar residue networks .

NMDA Receptor Glycine Site Antagonist Development

The established SAR for 4-hydroxy-3-nitroquinolin-2(1H)-ones demonstrates that 6-position substitutions enhance antagonist potency at the NMDA receptor glycine site . 4,6-Dihydroxy-3-nitroquinoline, bearing a hydroxyl at the critical 6-position, is structurally poised for evaluation in radioligand binding and electrophysiological assays against this target. Its increased molecular rigidity (from intramolecular hydrogen bonding between the 4-hydroxyl and 3-nitro groups, as observed in related 8-nitroquinolinone systems) may confer superior selectivity profiles compared to more flexible analogs .

Bioreductive Prodrug Design Leveraging Nitro Group Redox Chemistry

The 3-nitro group on the quinoline scaffold can undergo enzymatic bioreduction to generate reactive intermediates, a mechanism exploited by nitroaromatic antimicrobial and anticancer agents . The presence of two electron-donating hydroxyl groups in the 4- and 6-positions is expected to modulate the reduction potential of the nitro group, as demonstrated in 8-nitroquinolin-2(1H)-ones where an intramolecular hydrogen bond to the nitro group shifts the redox potential by +0.3 V relative to 8-nitroquinoline . This makes 4,6-dihydroxy-3-nitroquinoline a promising candidate for evaluation in nitroreductase (NTR)-dependent bioactivation assays, particularly against pathogens or hypoxic tumor cells expressing high NTR activity.

Chemical Biology Tool for Probing Dihydroorotase-Dependent Pyrimidine Biosynthesis

With a documented IC50 of 180 µM against mouse dihydroorotase, 4,6-dihydroxy-3-nitroquinoline provides a starting point for developing chemical probes of the pyrimidine biosynthesis pathway . Its measured low potency makes it suitable as a negative control or as a scaffold for fragment growth in target-based drug discovery programs. The 4,6-dihydroxy motif may coordinate catalytically relevant metal ions, and the nitro group offers a spectroscopic handle for monitoring cellular uptake and distribution via UV-Vis or Raman techniques .

Quote Request

Request a Quote for 4,6-Dihydroxy-3-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.